molecular formula C11H13NO B11912884 (5-Methoxy-1H-inden-3-yl)methanamine

(5-Methoxy-1H-inden-3-yl)methanamine

Cat. No.: B11912884
M. Wt: 175.23 g/mol
InChI Key: KNASAHNLLOLDHJ-UHFFFAOYSA-N
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Description

(5-Methoxy-1H-inden-3-yl)methanamine is an organic compound that belongs to the class of methanamine derivatives It is characterized by the presence of a methoxy group attached to the indene ring, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methoxy-1H-inden-3-yl)methanamine can be achieved through several methods. One common approach involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, followed by reduction to alcohol and dehydration to give nitromethylindene. This intermediate is then hydrogenated over palladium on carbon (Pd/C) to yield the desired amine .

Another method involves the use of ethyl 1H-indene-1-carboxylate as a starting material, which undergoes hydrogenation, hydrolysis, amidation, and reduction to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5-Methoxy-1H-inden-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group in intermediates can be reduced to amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Palladium on carbon (Pd/C) is frequently used as a catalyst for hydrogenation reactions.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of nitro intermediates produces the corresponding amines.

Scientific Research Applications

(5-Methoxy-1H-inden-3-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Methoxy-1H-inden-3-yl)methanamine involves its interaction with specific molecular targets, such as serotonin and dopamine receptors. The methoxy group enhances the compound’s binding affinity to these receptors, leading to modulation of neurotransmitter activity and subsequent physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Methoxy-1H-inden-3-yl)methanamine is unique due to its specific structural features, which confer distinct binding properties and biological activities. The presence of the methoxy group on the indene ring enhances its interaction with neurotransmitter receptors, making it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

(6-methoxy-3H-inden-1-yl)methanamine

InChI

InChI=1S/C11H13NO/c1-13-10-5-4-8-2-3-9(7-12)11(8)6-10/h3-6H,2,7,12H2,1H3

InChI Key

KNASAHNLLOLDHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CC=C2CN)C=C1

Origin of Product

United States

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